molecular formula C7H7FN2S B13675306 2-Amino-4-fluorobenzothioamide

2-Amino-4-fluorobenzothioamide

Cat. No.: B13675306
M. Wt: 170.21 g/mol
InChI Key: POZCZOKBTHNMQW-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzothioamide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluorobenzothioamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and an oxidizing agent. One common method includes the use of potassium thiocyanate and substituted anilines in the presence of a catalyst such as nano-BF3/SiO2 . The reaction conditions are generally mild, making it suitable for large-scale production.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluorobenzothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino or fluoro groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted benzothioamides.

Scientific Research Applications

2-Amino-4-fluorobenzothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-fluorobenzothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Aminobenzothiazole: Shares a similar structure but lacks the fluorine atom.

    4-Fluoroaniline: Contains the fluorine atom but lacks the thioamide group.

    2-Amino-4-fluorobenzoic acid: Similar in structure but with a carboxylic acid group instead of the thioamide.

Uniqueness: 2-Amino-4-fluorobenzothioamide is unique due to the presence of both the amino and fluoro groups, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H7FN2S

Molecular Weight

170.21 g/mol

IUPAC Name

2-amino-4-fluorobenzenecarbothioamide

InChI

InChI=1S/C7H7FN2S/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)

InChI Key

POZCZOKBTHNMQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C(=S)N

Origin of Product

United States

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